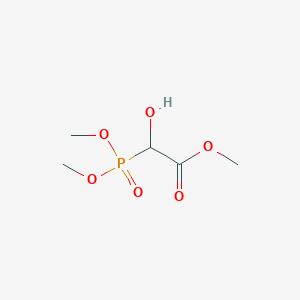

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate: is an organic compound with the molecular formula C5H11O6P. It is a colorless to pale yellow liquid that is primarily used in scientific research. This compound is known for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with glyoxylic acid methyl ester under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through distillation or crystallization to meet the required specifications .

化学反応の分析

Types of Reactions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: It can be reduced to yield phosphonates.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphonates.

Substitution: Various substituted phosphonates depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

MDPH is primarily recognized for its role as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that enhance the pharmacological properties of derived drugs.

- Prodrug Development : MDPH can serve as a prodrug, where it is converted into an active form within the body. This property is particularly valuable in improving the bioavailability and solubility of poorly soluble drugs. For instance, hydroxymethyl derivatives of MDPH have shown enhanced pharmacokinetic profiles, making them suitable candidates for further drug development .

- Antiviral and Antimicrobial Properties : Research indicates that MDPH derivatives exhibit significant antiviral and antimicrobial activities. These compounds can disrupt viral replication mechanisms or inhibit bacterial growth, making them potential candidates for new therapeutic agents against resistant strains .

Agricultural Applications

MDPH has been explored for its potential use in agricultural chemistry:

- Pesticide Development : MDPH derivatives are being studied as potential pesticides. Their phosphonate structure may confer specific biological activity against pests while minimizing toxicity to non-target organisms. The ability to modify the compound's structure allows for the design of targeted agrochemicals with improved efficacy .

- Fertilizer Enhancements : The compound's role in enhancing nutrient uptake in plants has also been investigated. By modifying MDPH, researchers aim to develop fertilizers that improve plant growth and yield through better nutrient delivery systems .

Material Science

In material science, MDPH's chemical properties allow it to be utilized in synthesizing novel materials:

- Polymer Synthesis : MDPH can act as a monomer in the production of phosphonate-containing polymers. These materials may exhibit unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composites .

- Nanomaterials : The incorporation of MDPH into nanomaterials has been studied for applications in drug delivery systems. The phosphonate groups can facilitate interactions with biological membranes, enhancing the efficiency of drug encapsulation and release .

Case Study 1: Prodrug Efficacy

A study on hydroxymethyl derivatives of MDPH demonstrated a significant increase in oral bioavailability compared to traditional formulations. The derivatives showed improved solubility and permeability across biological membranes, leading to higher plasma concentrations post-administration .

Case Study 2: Agricultural Impact

Research involving the application of MDPH-based pesticides highlighted their effectiveness against specific pest populations while exhibiting lower toxicity levels to beneficial insects. This selective action underscores the potential for developing environmentally friendly pest control solutions .

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Enhanced bioavailability as prodrugs | Improved therapeutic efficacy |

| Agricultural Chemistry | Effective against pests with low toxicity | Environmentally friendly pest control |

| Material Science | Novel polymers with unique properties | Applications in coatings and drug delivery |

作用機序

The mechanism by which methyl 2-dimethoxyphosphoryl-2-hydroxyacetate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a key role, such as in signal transduction and energy metabolism .

類似化合物との比較

- Methyl 2-(diethoxyphosphoryl)acetate

- Trimethyl phosphonoacetate

- Dimethyl phosphite

Comparison: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in both research and industrial applications .

生物活性

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate (CAS Number: 1067-74-9) is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅O₅P |

| Molecular Weight | 210.17 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 270.2 ± 23.0 °C |

| Flash Point | 131.2 ± 42.9 °C |

| Melting Point | Not available |

This compound is classified as a biochemical reagent, often utilized in life sciences research for its unique chemical structure, which includes a dimethoxyphosphoryl group that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phosphonates with hydroxyacetates under controlled conditions. Various methodologies have been explored, including the use of N-heterocyclic carbenes (NHCs) as catalysts to enhance reaction efficiency and selectivity .

This compound exhibits various biological activities, primarily attributed to its phosphonate group, which can interact with enzymes and receptors in biological systems. Notably, it has been studied for:

- Antioxidant Properties : The compound may exhibit scavenging activity against free radicals, contributing to cellular protection from oxidative stress.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like obesity and diabetes .

Case Studies and Research Findings

-

Antidiabetic Potential :

A study indicated that derivatives of phosphonates similar to this compound showed promise in lowering blood glucose levels in diabetic models by inhibiting diacylglycerol O-acyltransferase type 1 (DGAT1), an enzyme involved in lipid metabolism . -

Genotoxicity Assessment :

Research has focused on assessing potential genotoxic impurities associated with compounds like this compound using advanced chromatographic techniques. This is crucial for evaluating the safety profile of pharmaceutical candidates . -

Pharmacokinetics :

Studies have shown that modifications to the methyl ester group can enhance the bioavailability of similar compounds by reducing hydrolysis rates, thus increasing their therapeutic efficacy .

特性

IUPAC Name |

methyl 2-dimethoxyphosphoryl-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O6P/c1-9-4(6)5(7)12(8,10-2)11-3/h5,7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEKGZQFBSHTCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(O)P(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。